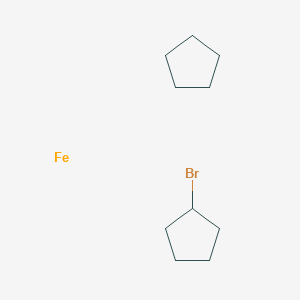

Bromocyclopentane;cyclopentane;iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromocyclopentane: is a derivative of cyclopentane, an alkyl halide with the chemical formula C₅H₉Br. It is a colorless to light yellow liquid at standard temperature and pressure Cyclopentane is a highly flammable alicyclic hydrocarbon with the chemical formula C₅H₁₀, consisting of a ring of five carbon atoms each bonded with two hydrogen atoms above and below the plane . Iron is a chemical element with the symbol Fe and atomic number 26. It is a metal in the first transition series and is the most common element on Earth by mass.

Métodos De Preparación

Bromocyclopentane: can be synthesized by the addition reaction of cyclopentene and hydrobromic acid. The process involves two steps: the first step is conducted at 40-45°C for 2-4 hours, followed by heating to 60-90°C for another 2-4 hours . Industrial production methods often involve the use of catalysts to increase the efficiency and yield of the reaction.

Cyclopentane: can be synthesized through the catalytic hydrogenation of benzene, where benzene is reacted with hydrogen in the presence of a catalyst . Another method involves the distillation of petroleum, where cyclopentane is one of the many fractions obtained .

Iron: is typically extracted from iron ores such as hematite and magnetite through a blast furnace process. The ores are reduced with carbon in the form of coke at high temperatures to produce molten iron.

Análisis De Reacciones Químicas

Bromocyclopentane: undergoes various types of reactions, including nucleophilic substitution and elimination reactions. It reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentyl Grignard reagent, which is a precursor in the synthesis of ketamine . Common reagents used in these reactions include hydrobromic acid, magnesium, and various catalysts.

Cyclopentane: can undergo oxidation and halogenation reactions. For example, it can be oxidized to form cyclopentanone or cyclopentanol. Halogenation reactions involve the addition of halogens such as chlorine or bromine to the cyclopentane ring .

Iron: participates in a wide range of chemical reactions, including oxidation-reduction reactions. It can react with oxygen to form iron oxides, such as rust (Fe₂O₃). Iron also forms various coordination compounds with ligands, which are used in numerous industrial and chemical processes.

Aplicaciones Científicas De Investigación

Bromocyclopentane: is used as a precursor in the preparation of cyclopentene and cyclopentanol. It is also used as an intermediate in the synthesis of surfactants, pharmaceuticals, and other organic compounds .

Cyclopentane: is used as a blowing agent in the manufacture of polyurethane and phenolic foam insulations due to its low thermal conductivity and eco-friendliness . It also serves as a solvent in laboratory and industrial settings and as a standard in the calibration of certain types of laboratory equipment .

Iron: is extensively used in various fields, including construction, manufacturing, and medicine. It is a key component in the production of steel, which is used in building infrastructure and machinery. In medicine, iron is an essential element for the production of hemoglobin in red blood cells.

Mecanismo De Acción

Bromocyclopentane: exerts its effects through nucleophilic substitution and elimination mechanisms. The bromine atom in bromocyclopentane acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This results in the formation of new compounds, such as cyclopentyl Grignard reagent .

Cyclopentane: undergoes reactions primarily through its cyclic structure, which can be opened or modified under specific conditions. The ring strain in cyclopentane influences its reactivity, making it susceptible to certain reactions such as oxidation and halogenation .

Iron: participates in redox reactions, where it can alternate between different oxidation states (e.g., Fe²⁺ and Fe³⁺). This property is crucial in various biological processes, such as electron transport in cellular respiration and oxygen transport in hemoglobin.

Comparación Con Compuestos Similares

Bromocyclopentane: can be compared with other alkyl halides, such as bromocyclohexane and chlorocyclopentane. Unlike bromocyclohexane, bromocyclopentane has a five-membered ring, which results in different reactivity and physical properties. Chlorocyclopentane, on the other hand, has a chlorine atom instead of bromine, leading to variations in reactivity and applications .

Cyclopentane: is similar to other cycloalkanes, such as cyclohexane and cyclobutane. Cyclohexane has a six-membered ring, which is more stable and less strained compared to the five-membered ring of cyclopentane . Cyclobutane, with a four-membered ring, has higher ring strain and is less stable than cyclopentane .

Iron: can be compared with other transition metals, such as cobalt and nickel. Iron is more abundant and widely used in industrial applications compared to cobalt and nickel. cobalt and nickel have unique properties that make them valuable in specific applications, such as in the production of batteries and catalysts.

Propiedades

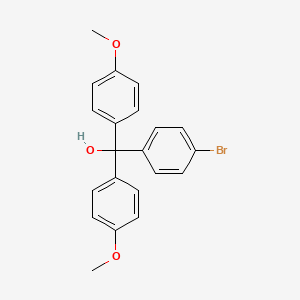

Fórmula molecular |

C10H19BrFe |

|---|---|

Peso molecular |

275.01 g/mol |

Nombre IUPAC |

bromocyclopentane;cyclopentane;iron |

InChI |

InChI=1S/C5H9Br.C5H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2;1-5H2; |

Clave InChI |

QTYLXUVVIJMBLY-UHFFFAOYSA-N |

SMILES canónico |

C1CCCC1.C1CCC(C1)Br.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)

![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)

![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)

![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)

![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)